

# Application Note: Quantification of Thiophanate-Methyl in Soil using HPLC-UV

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## Compound of Interest

Compound Name: Thiophanate

Cat. No.: B166795

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## Introduction

**Thiophanate**-methyl is a broad-spectrum systemic fungicide widely used in agriculture to protect various crops from fungal diseases. Due to its potential for persistence in soil and conversion to the more stable metabolite carbendazim, monitoring its concentration in environmental samples is crucial for assessing ecological risk. This application note provides a detailed protocol for the quantification of **thiophanate**-methyl in soil samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method described herein utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, offering a reliable and efficient workflow for researchers and analytical scientists.

## Method Overview

The analytical procedure involves the extraction of **thiophanate**-methyl from soil samples using the QuEChERS method, followed by cleanup using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by reverse-phase HPLC with UV detection. This method is suitable for the determination of **thiophanate**-methyl and can be adapted for the simultaneous analysis of its primary metabolite, carbendazim.

## Materials and Reagents

- **Thiophanate**-methyl analytical standard (≥98% purity)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (ACS grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes
- Syringe filters (0.45  $\mu\text{m}$ , PTFE)

## Experimental Protocols

### Standard Solution Preparation

- Stock Standard Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of **thiophanate-methyl** analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.05  $\mu\text{g/mL}$  to 10  $\mu\text{g/mL}$ . These solutions are used to build the calibration curve.

### Sample Preparation and Extraction (QuEChERS Method)

- Soil Sample Preparation: Air-dry the soil samples, remove any large debris, and sieve through a 2 mm mesh to ensure homogeneity.

- Extraction:
  1. Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
  2. Add 10 mL of acetonitrile to the tube.
  3. Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the soil and solvent.
- Partitioning:
  1. Add the QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
  2. Immediately cap the tube and shake vigorously for 1 minute.
  3. Centrifuge the tube at  $\geq 3000 \times g$  for 5 minutes to separate the organic and aqueous layers.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
  2. Vortex the tube for 30 seconds to facilitate the cleanup process.
  3. Centrifuge at high speed (e.g.,  $10,000 \times g$ ) for 2 minutes.
- Final Extract Preparation:
  1. Carefully collect the supernatant and filter it through a  $0.45 \mu\text{m}$  PTFE syringe filter into an HPLC vial.
  2. The sample is now ready for HPLC-UV analysis.

## HPLC-UV Analysis

- Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid can be used.[1] Alternatively, a gradient elution may be employed for better separation if co-eluting peaks are present.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.
- UV Detection Wavelength: 235 nm.[2]
- Analysis Sequence:
  1. Inject a blank (acetonitrile) to establish a baseline.
  2. Inject the series of working standard solutions to construct a calibration curve.
  3. Inject the prepared soil sample extracts.
  4. Inject a quality control standard periodically to monitor instrument performance.

## Data Analysis

- Identify the **thiophanate**-methyl peak in the sample chromatograms by comparing the retention time with that of the analytical standard.
- Quantify the concentration of **thiophanate**-methyl in the samples by plotting a calibration curve of peak area versus concentration for the standard solutions.
- Calculate the final concentration in the soil sample, taking into account the initial sample weight and dilution factors.

## Data Presentation

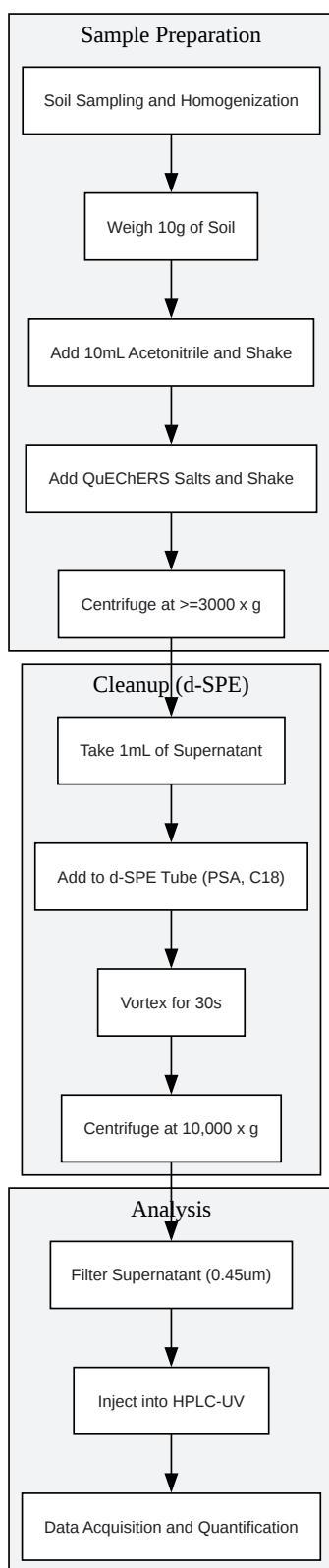
The performance of the described method is summarized in the table below. The data represents typical values obtained from method validation studies for the analysis of **thiophanate-methyl** in soil and other relevant matrices.

Parameter	Typical Value	Reference
Extraction Method	QuEChERS	
Recovery	75.48% - 109.18%	
Relative Standard Deviation (RSD)	0.60% - 5.11%	
HPLC-UV Method		
Linearity (Correlation Coefficient, $r^2$ )	$\geq 0.998$	[3]
Limit of Quantification (LOQ)	0.05 mg/kg	[2]
Limit of Detection (LOD)	$\sim 0.01$ mg/kg (estimated)	

## Visualizations

## Experimental Workflow

The following diagram illustrates the complete experimental workflow for the quantification of **thiophanate-methyl** in soil.



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Caption: Workflow for **Thiophanate-Methyl** Analysis in Soil.

## Thiophanate-Methyl to Carbendazim Conversion

**Thiophanate**-methyl can degrade to carbendazim in the environment and under certain analytical conditions. This relationship is important to consider when analyzing for **thiophanate**-methyl.



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Caption: Conversion of **Thiophanate**-Methyl to Carbendazim.

## Conclusion

The HPLC-UV method coupled with QuEChERS extraction provides a robust and reliable approach for the quantification of **thiophanate**-methyl in soil samples. The method demonstrates good recovery and precision, with a limit of quantification suitable for environmental monitoring. Researchers can adapt this protocol to suit their specific laboratory conditions and instrumentation, ensuring accurate and reproducible results for the analysis of this important fungicide. Careful consideration of the potential conversion of **thiophanate**-methyl to carbendazim is recommended for comprehensive residue analysis.

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## References

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